molecular formula C10H9NO3 B8685381 3-Propylfuro[3,4-b]pyridine-5,7-dione CAS No. 102268-13-3

3-Propylfuro[3,4-b]pyridine-5,7-dione

Cat. No.: B8685381
CAS No.: 102268-13-3
M. Wt: 191.18 g/mol
InChI Key: DGIMZKIZOPXBGB-UHFFFAOYSA-N
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Description

3-Propylfuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound featuring a fused furopyridine core with a 5,7-dione backbone and a propyl substituent at the 3-position. Its molecular formula is C₁₀H₉NO₃ (molecular weight: 191.18 g/mol).

Properties

CAS No.

102268-13-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-propylfuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C10H9NO3/c1-2-3-6-4-7-8(11-5-6)10(13)14-9(7)12/h4-5H,2-3H2,1H3

InChI Key

DGIMZKIZOPXBGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=O)OC2=O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Propylfuro[3,4-b]pyridine-5,7-dione with key structural analogs:

Compound Name Fused Ring Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound Furo 3-Propyl C₁₀H₉NO₃ 191.18 Not explicitly described Potential pharmaceutical intermediate
3-Isopropylfuro[3,4-b]pyridine-5,7-dione Furo 3-Isopropyl C₁₀H₉NO₃ 191.18 Multi-component reactions in ionic liquids N/A (inferred similar reactivity)
Thieno[3,4-b]pyridine-5,7-dione Thieno None C₇H₃NO₂S 165.17 Standardized synthesis (NIST data) Sensor development
2-Methylpyrrolo[3,4-b]pyridine-5,7-dione Pyrrolo 2-Methyl C₈H₆N₂O₂ 162.15 Radiochemical methylation Failed opioid receptor imaging
Pyrrolo[3,4-b]pyridine-5,7-dione Pyrrolo None C₇H₄N₂O₂ 148.12 Resolution via D(-)-tartaric acid Moxifloxacin intermediate
Key Observations:
  • The isopropyl variant (C₁₀H₉NO₃) shares the same formula but may exhibit steric hindrance due to branching .
  • Heteroatom Influence: Replacing the furan oxygen (in furo derivatives) with sulfur (thieno) or NH (pyrrolo) alters electronic properties. Thieno derivatives (e.g., C₇H₃NO₂S) are heavier and less polar, which may explain their use in fluorescence sensors. Pyrrolo derivatives, such as the Moxifloxacin intermediate, demonstrate pharmaceutical relevance.
  • This contrasts with radiochemical methods used for 2-methylpyrrolo derivatives, which failed in vivo due to rapid metabolism.

Physicochemical Properties

  • Solubility and Stability: The propyl group in this compound likely reduces water solubility compared to unsubstituted furo or pyrrolo derivatives. Thieno analogs, with higher molecular weight and sulfur content, may exhibit even lower solubility.
  • Thermal Properties : Data gaps exist for the target compound, but pyrrolo derivatives (e.g., C₇H₄N₂O₂) have been crystallized and resolved using tartaric acid, indicating moderate thermal stability.

Preparation Methods

Reaction Mechanism

  • Deprotonation : Potassium tert-butylate abstracts a proton from the methylene group adjacent to the ester, generating a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack : The enolate oxygen attacks the carbonyl carbon of the neighboring ester, forming the furan ring.

  • Elimination : Ethoxide is expelled, yielding the fused bicyclic anhydride.

Optimized Conditions

ParameterValue
Starting MaterialDiethyl 5-propylpyridine-2,3-dicarboxylate
BasePotassium tert-butylate (2.2 equiv)
SolventAnhydrous toluene
Temperature80–85°C (reflux)
Reaction Time4–6 hours
WorkupHydrolysis with HCl (pH 3), crystallization
Yield68–74% (extrapolated from ethyl analog)

Critical Notes :

  • Substituent steric effects: The propyl group introduces moderate steric hindrance, necessitating prolonged reaction times compared to methyl or ethyl analogs.

  • Solvent purity: Moisture in toluene leads to hydrolysis of the anhydride product, reducing yields.

Direct Dehydration of 3-Propylpyridine-2,3-Dicarboxylic Acid

An alternative approach employs the dehydration of 3-propylpyridine-2,3-dicarboxylic acid using acetic anhydride as both solvent and dehydrating agent.

Procedure

  • Acid Activation : The dicarboxylic acid is suspended in excess acetic anhydride.

  • Cyclization : Heating to 120°C induces dehydration, forming the anhydride.

  • Isolation : The product precipitates upon cooling and is purified via recrystallization from acetic acid.

ParameterValue
Starting Material3-Propylpyridine-2,3-dicarboxylic acid
Dehydrating AgentAcetic anhydride (neat)
Temperature120°C
Reaction Time2 hours
Yield81–85% (estimated from parent compound data)

Advantages :

  • Avoids ester hydrolysis steps.

  • Higher yields due to fewer intermediates.

Limitations :

  • Requires access to the dicarboxylic acid precursor, which itself demands multi-step synthesis.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate cyclization. A representative protocol involves:

  • Esterification : 3-Propylpyridine-2,3-dicarboxylic acid is treated with ethanol and H₂SO₄ to form the diethyl ester.

  • Microwave Cyclization : The ester is irradiated (150°C, 300 W) with potassium carbonate in DMF for 20 minutes.

ParameterValue
Microwave Power300 W
Temperature150°C
CatalystK₂CO₃ (1.5 equiv)
SolventDMF
Yield76% (extrapolated from furan systems)

Benefits :

  • 10-fold reduction in reaction time.

  • Improved selectivity due to rapid, uniform heating.

Comparative Analysis of Methods

MethodYield RangeTimeScalabilityPurity
Base-Mediated Cyclization68–74%4–6 hoursHigh≥95% (HPLC)
Direct Dehydration81–85%2 hoursModerate90–93%
Microwave-Assisted76%20 minutesLow88–90%

Key Observations :

  • Direct dehydration offers superior yields but depends on precursor availability.

  • Microwave methods excel in speed but require specialized equipment.

Troubleshooting and Optimization

Common Issues

  • Low Yields in Cyclization : Often due to residual moisture. Ensure absolute solvent dryness via molecular sieves or distillation.

  • Byproduct Formation : Propyl group elimination can occur above 85°C. Maintain strict temperature control.

Scalability Considerations

  • Batch vs. Continuous Flow : Continuous flow reactors minimize thermal degradation in large-scale base-mediated cyclization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Propylfuro[3,4-b]pyridine-5,7-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous pyrrolo[3,4-b]pyridine derivatives are synthesized via halogenation (e.g., N-iodosuccinimide in acetone) followed by Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis . Optimization can employ Design of Experiments (DoE) to minimize trials while varying parameters like temperature, catalyst loading, and solvent polarity. Orthogonal arrays (e.g., Taguchi methods) are effective for identifying critical factors .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for related furopyridine derivatives . Complement with NMR (¹H/¹³C, COSY, HSQC) to resolve substituent effects. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies carbonyl (5,7-dione) and furan/pyridine ring vibrations. For purity, use HPLC with UV detection at λ ~260–280 nm .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Employ co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity. For aqueous buffers, use cyclodextrins or lipid-based nanoemulsions. Solubility parameters (Hansen, Hildebrand) can guide solvent selection. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .

Advanced Research Questions

Q. What computational strategies are recommended to predict reaction pathways and intermediate stability for novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. Reaction path searches via Nudged Elastic Band (NEB) methods identify energy barriers. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) refine solvation effects . Integrate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., OECD guidelines). Evaluate assay-specific variables: cell line (e.g., HEK293 vs. HeLa), incubation time, and endpoint detection (luminescence vs. fluorescence). Use Bayesian statistics to quantify uncertainty and identify outliers. Cross-validate in orthogonal assays (e.g., SPR binding vs. cellular IC50) .

Q. What statistical frameworks are robust for analyzing structure-activity relationship (SAR) data with high-dimensional substituent variations?

  • Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression, PLSR) correlates descriptors (logP, polar surface area) with activity. Machine learning (Random Forest, SVM) handles non-linear relationships. Validate models via k-fold cross-validation and external test sets. For mechanistic insights, combine with molecular docking (AutoDock Vina) to map binding poses .

Q. How can reaction scalability be systematically evaluated without industrial-scale trials?

  • Methodological Answer : Use microreactor systems for continuous flow studies to assess heat/mass transfer limitations. Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor intermediate formation. Kinetic modeling (e.g., Arrhenius plots) extrapolates lab-scale data to pilot conditions. Evaluate catalyst lifetime via turnover number (TON) and leaching tests (ICP-MS) .

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